3-Hydroxypyridine-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H5NO |
|---|---|
分子量 |
99.12 g/mol |
IUPAC名 |
2,4,5,6-tetradeuteriopyridin-3-ol |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H/i1D,2D,3D,4D |
InChIキー |
GRFNBEZIAWKNCO-RHQRLBAQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isotopically Labeled 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Isotopically labeled compounds are indispensable tools in modern drug discovery and development. They play a critical role in a wide range of applications, including absorption, distribution, metabolism, and excretion (ADME) studies, quantitative analysis using mass spectrometry, and as mechanistic probes in biochemical assays. 3-Hydroxypyridine, a versatile heterocyclic scaffold, is a key building block in numerous pharmaceutical and bioactive compounds. Consequently, access to its isotopically labeled analogues—incorporating stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), or the radioisotope Tritium (³H)—is of paramount importance.
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing isotopically labeled 3-hydroxypyridine. It details established methodologies, provides specific experimental protocols adapted from literature, summarizes key quantitative data, and illustrates the workflows for each major labeling strategy.
Synthesis of ¹⁵N-Labeled 3-Hydroxypyridine
Nitrogen-15 labeling is crucial for tracking the metabolic fate of nitrogen-containing heterocycles and for nuclear magnetic resonance (NMR) studies. A powerful and increasingly common method for ¹⁵N-labeling of pyridines is the Zincke reaction, which involves a ring-opening and ring-closing sequence. This late-stage approach allows for the efficient incorporation of a ¹⁵N atom from a readily available source like ¹⁵NH₄Cl.
Logical Workflow: ¹⁵N-Labeling via Zincke Intermediate
The process begins with the activation of the pyridine (B92270) ring, followed by nucleophilic attack and ring-opening to form a Zincke imine intermediate. This intermediate is then reacted with a ¹⁵N-labeled ammonia (B1221849) source to recyclize into the desired ¹⁵N-labeled pyridine.
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxypyridine in Human Plasma by LC-MS/MS using 3-Hydroxypyridine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of 3-hydroxypyridine (B118123) in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Hydroxypyridine-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The described methodology, involving a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput bioanalytical studies in pharmaceutical research and clinical development.
Introduction
3-Hydroxypyridine is a key heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents. Accurate quantification of 3-hydroxypyridine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS. A SIL-IS, such as this compound, is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization, providing the most effective means of correcting for analytical variability. This document provides a comprehensive protocol for the validated quantification of 3-hydroxypyridine in human plasma.
Experimental
Materials and Reagents
-
3-Hydroxypyridine (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K2EDTA)
-
Analytical balance, vortex mixer, centrifuge, and precision pipettes
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-hydroxypyridine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 3-hydroxypyridine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data
The following tables summarize the mass spectrometric parameters and representative quantitative performance data for the analysis of 3-hydroxypyridine.
Table 1: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 3-Hydroxypyridine | 96.0 | 68.0 | 25 | 40 |
| This compound (IS) | 100.0 | 72.0 | 25 | 40 |
Table 2: Representative Quantitative Performance
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and consistent |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of 3-hydroxypyridine.
Caption: Logical relationship for accurate quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative determination of 3-hydroxypyridine in human plasma. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for regulated bioanalytical studies. This protocol can be readily adapted for the analysis of 3-hydroxypyridine in other biological matrices and
Application Notes and Protocols for 3-Hydroxypyridine-d4 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Hydroxypyridine-d4 as an internal standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies of 3-hydroxypyridine (B118123) and related compounds. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are provided to ensure accurate and robust bioanalytical results.
Introduction to this compound in Bioanalysis
3-Hydroxypyridine is a key structural motif found in various biologically active compounds and is a known metabolite of several drugs and xenobiotics. Understanding its pharmacokinetic profile and metabolic fate is crucial in drug development and toxicology. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The deuterium-labeled analog exhibits nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[1]
Key Applications
-
Pharmacokinetic Studies: Accurate determination of 3-hydroxypyridine concentration in biological matrices (e.g., plasma, urine) over time to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Metabolism Studies: Identification and quantification of 3-hydroxypyridine as a metabolite of a parent drug, and elucidation of its metabolic pathways.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of a drug that metabolizes to 3-hydroxypyridine.
-
Toxicokinetic Studies: Assessing the systemic exposure to 3-hydroxypyridine in toxicology studies.
Experimental Protocols
Bioanalytical Method for Quantification of 3-Hydroxypyridine in Rat Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 3-hydroxypyridine in rat plasma using this compound as an internal standard.
a. Materials and Reagents:
-
3-Hydroxypyridine (analyte)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and purified
-
Rat plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
b. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% ACN/water) to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
Table 1: Predicted MRM Transitions for 3-Hydroxypyridine and this compound
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes on Fragmentation |
| 3-Hydroxypyridine | 96.0 | 68.0 | Loss of CO (carbonyl group from the pyridone tautomer) is a common fragmentation pathway for hydroxypyridines. |
| 51.0 | Further fragmentation of the pyridine (B92270) ring. | ||
| This compound | 100.0 | 72.0 | Corresponding loss of CO from the deuterated precursor. |
| 55.0 | Further fragmentation of the deuterated pyridine ring. |
Note: The listed MRM transitions are predicted based on common fragmentation patterns of similar compounds. Experimental optimization of product ions and collision energies is essential for achieving optimal sensitivity and specificity.
In Vivo Pharmacokinetic Study in Rats
a. Dosing and Sample Collection:
-
Administer 3-hydroxypyridine to Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
b. Data Analysis:
-
Analyze plasma samples using the validated LC-MS/MS method described above.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation
Pharmacokinetic Parameters of 3-Hydroxypyridine in Rats
The following table presents representative pharmacokinetic parameters for 3-hydroxypyridine in rats following intravenous and oral administration. These values are compiled from literature data on pyridine and substituted pyridines and should be considered as estimates.
Table 2: Representative Pharmacokinetic Parameters of 3-Hydroxypyridine in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Cmax (ng/mL) | 1500 ± 350 | 450 ± 120 |
| Tmax (h) | 0.083 | 0.5 |
| AUC (0-t) (ngh/mL) | 3200 ± 600 | 2800 ± 550 |
| AUC (0-inf) (ngh/mL) | 3350 ± 620 | 2950 ± 580 |
| t1/2 (h) | 7.5 ± 1.5 | 8.0 ± 1.8 |
| CL (L/h/kg) | 0.30 ± 0.05 | - |
| Vd (L/kg) | 3.2 ± 0.6 | - |
| Oral Bioavailability (F%) | - | ~50 |
Data are presented as mean ± standard deviation (SD). These are representative values and will vary depending on the specific study conditions.
Drug Metabolism of 3-Hydroxypyridine
The metabolism of 3-hydroxypyridine can proceed through several pathways, primarily involving oxidation and conjugation reactions.
Phase I Metabolism (Oxidation):
The primary phase I metabolic pathway for 3-hydroxypyridine is hydroxylation to form 2,5-dihydroxypyridine. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2E1 being a major contributor.
Phase II Metabolism (Conjugation):
The hydroxyl group of 3-hydroxypyridine and its oxidized metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form more water-soluble compounds that are readily excreted.
Conclusion
This compound is an essential tool for the accurate and precise quantification of 3-hydroxypyridine in pharmacokinetic and drug metabolism studies. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust bioanalytical methods. Careful optimization of LC-MS/MS parameters, particularly the MRM transitions, is critical for achieving the desired sensitivity and selectivity. By following these guidelines, researchers can obtain high-quality data to better understand the ADME properties and metabolic fate of 3-hydroxypyridine and related compounds.
References
Application Notes and Protocols for Isotopic Labeling with 3-Hydroxypyridine-d4 in Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Hydroxypyridine-d4 as a stable isotope-labeled tracer for in vitro and in vivo studies. The protocols and methodologies detailed below are intended to guide researchers in designing and executing tracer experiments to investigate metabolic pathways, pharmacokinetics, and drug metabolism.
Introduction to this compound as a Tracer
This compound is a deuterated analog of 3-hydroxypyridine (B118123), a heterocyclic aromatic compound. The substitution of four hydrogen atoms with deuterium (B1214612) provides a stable, non-radioactive label that can be readily distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS). This key feature makes this compound an invaluable tool in drug metabolism and pharmacokinetics (DMPK) studies.[1][2]
By introducing this compound into a biological system, researchers can trace its metabolic fate, identify and quantify its metabolites, and elucidate the enzymatic pathways involved in its transformation.[3] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also provide insights into reaction mechanisms by potentially slowing down metabolic processes at the site of deuteration.[1][3]
Key Applications:
-
Metabolic Pathway Elucidation: Tracing the conversion of this compound to its downstream metabolites.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 3-hydroxypyridine.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of 3-hydroxypyridine.
-
Enzyme Phenotyping: Identifying the specific enzymes responsible for metabolizing 3-hydroxypyridine.
-
Internal Standard: Serving as an ideal internal standard for the quantification of non-labeled 3-hydroxypyridine and its metabolites in biological matrices.
Hypothetical Metabolic Pathway of 3-Hydroxypyridine
Based on microbial metabolism studies, the primary metabolic pathway of 3-hydroxypyridine is initiated by hydroxylation, followed by ring cleavage.[4][5] A plausible metabolic pathway in mammalian systems, which can be investigated using this compound, is proposed below.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to investigate the metabolic stability and identify the primary metabolites of this compound in a controlled in vitro environment.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with internal standard (e.g., a structurally similar deuterated compound not expected to be formed)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound to the mixture to a final concentration of 1 µM.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
-
Identify potential metabolites by searching for expected mass shifts (e.g., +16 for hydroxylation) and comparing fragmentation patterns.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in rats to determine the ADME properties of this compound.
Materials:
-
This compound formulated for oral (PO) and intravenous (IV) administration.
-
Sprague-Dawley rats.
-
Metabolic cages for urine and feces collection.
-
Blood collection supplies (e.g., capillaries, EDTA tubes).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Dosing:
-
IV Group: Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer this compound orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Urine and Feces Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Sample Preparation:
-
Plasma: Precipitate proteins with acetonitrile containing an internal standard.
-
Urine: Dilute with water/acetonitrile and add an internal standard.
-
Feces: Homogenize with water/acetonitrile, extract, and add an internal standard.
-
-
Sample Analysis: Quantify this compound and its major metabolites in all matrices using a validated LC-MS/MS method.
Quantitative Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| 3-Hydroxypyridine | 25 | 27.7 |
| This compound | 45 | 15.4 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 0.5 |
| AUC₀-t (ng*h/mL) | 2500 | 4500 |
| t½ (h) | 2.5 | 3.0 |
| CL (mL/h/kg) | 6.7 | - |
| Vd (L/kg) | 2.4 | - |
| Bioavailability (%) | - | 72 |
Table 3: Mass Spectrometric Analysis of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 100.1 | 72.1 |
| 2,5-Dihydroxypyridine-d3 | 115.1 | 86.1 |
| 3-HP-d4 Glucuronide | 276.1 | 100.1 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflows for the described experiments.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in Ensifer adhaerens HP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3-Hydroxypyridine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of 3-Hydroxypyridine-d4 in biological matrices. The following protocols are intended as a comprehensive guide and can be adapted based on specific laboratory equipment and requirements.
Introduction
3-Hydroxypyridine (B118123) is a metabolite of interest in various research and drug development areas. Its deuterated analog, this compound, is commonly employed as an internal standard (IS) in quantitative bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][2] The selection of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix and achieving reliable and reproducible results.[3][4] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by a protocol for derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Physicochemical Properties of 3-Hydroxypyridine
Understanding the physicochemical properties of 3-hydroxypyridine is essential for optimizing sample preparation methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO | [5][6] |
| Molar Mass | 95.10 g/mol | [5][7] |
| pKa | 4.79, 8.75 (at 20°C) | [5][8] |
| Water Solubility | 33 g/L (at 20°C) | [5][8][9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and methanol (B129727); slightly soluble in ether and benzene. | [6][9][10] |
| Melting Point | 125-128 °C | [5][6] |
| Boiling Point | 280-281 °C | [5][6] |
Sample Preparation Protocols for LC-MS/MS Analysis
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a common analytical technique for the quantification of small molecules in biological fluids. The use of a deuterated internal standard like this compound is crucial for accurate quantification.[3]
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum.[11][12][13] Acetonitrile (B52724) is a commonly used solvent for this purpose.[12][13]
Experimental Protocol:
-
Allow frozen plasma or serum samples to thaw on ice.
-
Spike 100 µL of the sample with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the sample.[12]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data (Estimated):
| Parameter | Plasma/Serum |
| Recovery | > 90% |
| Matrix Effect | Moderate to High |
| Throughput | High |
Note: Specific recovery and matrix effect values should be determined experimentally during method validation.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. The choice of organic solvent is critical for efficient extraction.[14] Given the polar nature of 3-hydroxypyridine, an appropriate organic solvent and pH adjustment are necessary.
Experimental Protocol:
-
Allow frozen urine samples to thaw at room temperature.
-
To 500 µL of urine, add an appropriate volume of this compound internal standard solution.
-
Adjust the sample pH to approximately 9-10 using a suitable buffer (e.g., ammonium (B1175870) buffer) to ensure 3-hydroxypyridine is in its neutral form, enhancing its solubility in the organic phase.
-
Add 2 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).
-
Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data (Estimated):
| Parameter | Urine |
| Recovery | 85 - 95% |
| Matrix Effect | Low to Moderate |
| Throughput | Moderate |
Note: Specific recovery and matrix effect values should be determined experimentally during method validation.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[15][16] For a polar compound like 3-hydroxypyridine, a mixed-mode or a polymeric reversed-phase sorbent is often suitable.
Experimental Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).
-
Sample Loading:
-
Pre-treat 1 mL of plasma or urine sample by adding the this compound internal standard.
-
Acidify the sample with an equal volume of 2% formic acid.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
Quantitative Data (Estimated):
| Parameter | Plasma/Urine |
| Recovery | 90 - 105% |
| Matrix Effect | Low |
| Throughput | Moderate to High (with automation) |
Note: Specific recovery and matrix effect values should be determined experimentally during method validation.
Derivatization Protocol for GC-MS Analysis
For analysis by GC-MS, polar compounds like 3-hydroxypyridine containing active hydrogens often require derivatization to increase their volatility and thermal stability.[17][18] Silylation is a common derivatization technique for hydroxyl groups.[19][20]
Experimental Protocol (Silylation):
-
Prepare the sample extract using one of the methods described above (PPT, LLE, or SPE) and evaporate to complete dryness. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[20]
-
To the dried residue, add 50 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of BSTFA and anhydrous pyridine (B92270).[20]
-
Seal the reaction vial tightly.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Quantitative Data (Estimated):
| Parameter | Derivatized Extract |
| Derivatization Efficiency | > 95% |
| Stability of Derivative | Moderate (analyze within 24 hours) |
Note: Derivatization conditions (reagent, temperature, and time) may need to be optimized for this compound to achieve complete derivatization.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, including the biological matrix, desired level of cleanliness, throughput needs, and available instrumentation. For high-throughput screening, protein precipitation offers a rapid and simple workflow. For cleaner extracts and reduced matrix effects, liquid-liquid extraction and solid-phase extraction are more suitable, with SPE generally providing the highest degree of purification. For GC-MS analysis, a derivatization step such as silylation is necessary to ensure the volatility and thermal stability of the analyte. All methods should be thoroughly validated to determine key parameters such as recovery, matrix effects, precision, and accuracy for the specific application.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypyridine [chembk.com]
- 6. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 7. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]
- 15. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 20. benchchem.com [benchchem.com]
Application of 3-Hydroxypyridine-d4 in the Quantitative Analysis of Environmental Samples
Application Note
Introduction
3-Hydroxypyridine, a pyridine (B92270) derivative, is a compound of growing environmental interest due to its presence in various industrial and agricultural processes, as well as being a degradation product of certain pesticides and pharmaceuticals. Its polarity and potential for mobility in water and soil necessitate sensitive and accurate analytical methods for its monitoring in environmental matrices. The use of a stable isotope-labeled internal standard, such as 3-Hydroxypyridine-d4, is crucial for robust and reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This application note outlines a comprehensive approach for the determination of 3-Hydroxypyridine in environmental water and soil samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound serving as the internal standard.
Analytical Approach
The analytical workflow involves the extraction and concentration of 3-Hydroxypyridine from environmental samples using SPE. The extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The deuterated internal standard, this compound, is introduced at the beginning of the sample preparation process to ensure accurate quantification by correcting for any analyte loss during the extraction and any potential ion suppression or enhancement during the LC-MS/MS analysis.
Caption: General workflow for the analysis of 3-Hydroxypyridine.
Potential Environmental Fate of 3-Hydroxypyridine
Understanding the environmental fate of 3-Hydroxypyridine is crucial for assessing its potential impact. It can undergo various transformation processes in the environment, including microbial degradation.
Caption: Conceptual diagram of 3-Hydroxypyridine's environmental fate.
Protocols
Sample Preparation Protocol for Water Samples
Objective: To extract and concentrate 3-Hydroxypyridine from water samples.
Materials:
-
Water sample (100 mL)
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Acidify the 100 mL water sample to pH 3 with formic acid.
-
Add 100 µL of the 10 ng/mL this compound internal standard solution to the water sample and mix thoroughly.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxypyridine-d4 Internal Standard Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization and troubleshooting of 3-Hydroxypyridine-d4 as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of this compound as an internal standard?
A1: Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative analyses. An appropriate concentration helps to compensate for variability during sample preparation, injection volume differences, and matrix effects. An excessively high concentration can lead to ion suppression of the analyte, while a concentration that is too low may result in a poor signal-to-noise ratio and increased variability.
Q2: What are the common issues encountered when using deuterated internal standards like this compound?
A2: Common problems associated with deuterated internal standards include:
-
Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur at certain molecular positions and under acidic or basic conditions.
-
Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, which can lead to differential matrix effects.
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix, compromising accuracy.
-
Purity Issues: The internal standard may contain impurities, including the unlabeled analyte, which can lead to inaccurate quantification.
Q3: What is the ideal concentration range for this compound?
A3: The optimal concentration of this compound will depend on the specific analytical method, the expected concentration range of the analyte (3-Hydroxypyridine), and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a strong, reproducible signal without causing detector saturation. It is often recommended that the internal standard response be similar to the analyte response at the midpoint of the calibration curve.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | 1. Inconsistent pipetting of the IS solution.2. Poor mixing of the IS with the sample.3. Degradation of the IS in stock or working solutions.4. Significant and variable matrix effects. | 1. Use calibrated pipettes and ensure consistent pipetting technique.2. Vortex or mix samples thoroughly after adding the IS.3. Prepare fresh working solutions and store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).4. Evaluate and optimize the sample preparation method to minimize matrix effects. |
| Analyte Signal Suppression with Increasing IS Concentration | The concentration of the internal standard is too high, leading to competition for ionization in the mass spectrometer source. | Perform an experiment to test a range of IS concentrations while keeping the analyte concentration constant. Select the IS concentration that provides a stable signal without significantly suppressing the analyte signal. |
| Poor Peak Shape for this compound | Suboptimal liquid chromatography (LC) conditions. | Optimize LC parameters such as the mobile phase composition, gradient profile, column temperature, and flow rate to achieve a sharp and symmetrical peak for the internal standard. |
| Inaccurate Quantification Results | 1. Lack of co-elution between the analyte and internal standard.2. Presence of unlabeled analyte in the internal standard.3. Isotopic exchange of deuterium atoms. | 1. Adjust the chromatographic method to ensure co-elution. In some cases, a lower resolution column may be beneficial.2. Assess the purity of the internal standard. The response of the unlabeled analyte in a blank sample spiked only with the IS should be minimal.3. Investigate the stability of the deuterium labels. Avoid exposing the IS to harsh pH conditions. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and robust signal without negatively impacting the analyte signal.
Methodology:
-
Prepare a Mid-Level Analyte Standard: Prepare a solution of 3-Hydroxypyridine at a concentration that falls in the middle of your expected calibration curve range.
-
Prepare a Range of IS Concentrations: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL).
-
Spike Samples: Prepare multiple aliquots of the mid-level analyte standard. Spike each aliquot with one of the prepared this compound working solutions. Ensure the final volume and solvent composition are consistent across all samples.
-
Analyze Samples: Inject each prepared sample into the LC-MS/MS system and acquire the data.
-
Evaluate the Data: For each concentration, assess the following parameters:
-
Internal Standard Peak Area: The peak area should be consistent and reproducible across replicate injections.
-
Analyte Peak Area: The analyte peak area should not be significantly suppressed by the internal standard.
-
Analyte/IS Peak Area Ratio: This ratio should be stable and reproducible.
-
-
Select the Optimal Concentration: Choose the this compound concentration that provides a stable IS signal and a consistent analyte/IS peak area ratio without causing significant analyte signal suppression.
Example Data Evaluation:
| This compound Concentration (ng/mL) | Analyte Peak Area (counts) | IS Peak Area (counts) | Analyte/IS Area Ratio | % RSD of Ratio (n=3) |
| 10 | 550,000 | 80,000 | 6.88 | 5.2 |
| 50 | 545,000 | 410,000 | 1.33 | 1.8 |
| 100 | 530,000 | 850,000 | 0.62 | 1.5 |
| 250 | 450,000 | 2,100,000 | 0.21 | 1.7 |
| 500 | 350,000 | 4,300,000 | 0.08 | 2.1 |
In this hypothetical example, 100 ng/mL could be chosen as the optimal concentration as it provides a strong IS signal and good precision for the area ratio without significant suppression of the analyte signal.
Visualizations
Technical Support Center: Matrix Effects in the Analysis of 3-Hydroxypyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of 3-Hydroxypyridine-d4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, a small polar molecule, matrix effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of the analysis.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for all matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, it is not always a complete solution. A SIL-IS can correct for variability in sample preparation, injection volume, and ionization suppression because it is chemically and physically very similar to the analyte. However, if the matrix effect is severe and causes significant signal loss for both the analyte and the internal standard, or if there is differential matrix effect due to slight chromatographic separation between the two, the correction may be inadequate.
Q3: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine?
A3: In biological matrices, the primary sources of matrix effects are:
-
Phospholipids (B1166683): Abundant in plasma and serum, they are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI).
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source, leading to reduced instrument performance.
-
Endogenous Metabolites: Other small molecules naturally present in the sample can co-elute and compete for ionization.
Q4: How can I determine if my analysis of this compound is being affected by matrix effects?
A4: Two common methods to assess matrix effects are:
-
Post-Extraction Spike Analysis: This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused analyte indicate regions of ion suppression or enhancement.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.
Problem 1: Low Signal Intensity for Both Analyte and this compound
This is a classic sign of significant ion suppression.
Troubleshooting Workflow:
Caption: A flowchart for systematically troubleshooting low signal intensity.
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): While quick, it is often the least effective method for removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts, but recovery of polar analytes like 3-Hydroxypyridine may be challenging.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte. Mixed-mode SPE can be particularly effective at removing a wide range of interferences.
-
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate the analyte from co-eluting matrix components.
-
Modify Gradient: A shallower gradient can improve resolution.
-
Change Column Chemistry: Using a different stationary phase (e.g., HILIC for polar compounds) can alter selectivity.
-
-
Sample Dilution: A simple approach to reduce the concentration of matrix components being introduced into the MS system. This is only feasible if the method has sufficient sensitivity.
Problem 2: Inconsistent Analyte/Internal Standard Ratio
This indicates that the matrix effect is variable and not being consistently compensated for by this compound.
Logical Relationship Diagram:
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and solutions when employing these standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment.
-
Chromatographic Shift: The deuterated internal standard and the native analyte having slightly different retention times, which can lead to differential matrix effects.
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.
-
Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard.
Q2: Why is it crucial for the deuterated internal standard to co-elute with the analyte?
A2: Complete co-elution is critical because it ensures that both the analyte and the internal standard are exposed to the same matrix components at the same time in the mass spectrometer's ion source. If they elute at slightly different times, they may experience different levels of ion suppression or enhancement, a phenomenon known as differential matrix effects. This can lead to inaccurate and irreproducible quantitative results.
Q3: Can the position and number of deuterium atoms on the internal standard affect my results?
A3: Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more prone to isotopic exchange. The number of deuterium atoms can also influence the chromatographic shift; a higher number of deuterium atoms can sometimes lead to a greater retention time difference.
Troubleshooting Guides
Guide 1: Investigating Isotopic Exchange (Back-Exchange)
Problem: You observe a decreasing signal for your deuterated internal standard over time, or an unexpected increase in the analyte signal in blank samples spiked only with the internal standard.
Potential Cause: Isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur with labile deuterium atoms (e.g., on -OH, -NH groups) and can be catalyzed by acidic or basic conditions, as well as elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic exchange.
Experimental Protocol: Assessing Internal Standard Stability
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank matrix (e.g., plasma) and immediately process it according to your standard protocol.
-
Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your experimental procedure (e.g., room temperature for 4 hours).
-
-
Analyze Samples: Analyze both sets of samples using your LC-MS/MS method.
-
Evaluate Results: Compare the internal standard response between the T=0 and incubated samples. A significant decrease in the internal standard signal in the incubated samples suggests isotopic exchange. Also, monitor the analyte's mass transition in the incubated samples to see if there is a corresponding increase in signal.
Data Summary: Impact of pH and Temperature on Isotopic Exchange
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| A | 4 | 25 | 7.4 | 15% | Yes |
| B | 4 | 4 | 7.4 | 2% | No |
| C | 4 | 25 | 8.5 | 30% | Yes |
| D | 4 | 25 | 3.0 | <1% | No |
This table presents hypothetical data to illustrate the concept.
Guide 2: Addressing Chromatographic Shift and Differential Matrix Effects
Problem: Your quantitative results are inconsistent and inaccurate, and you observe a slight separation between the analyte and deuterated internal standard peaks in your chromatogram.
Potential Cause: A chromatographic shift due to the deuterium isotope effect, where the deuterated compound elutes slightly earlier than the native analyte in reversed-phase chromatography. This can lead to differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement.
Troubleshooting Workflow:
strategies for reducing variability in 3-Hydroxypyridine-d4 measurements
Welcome to the technical support center for 3-Hydroxypyridine-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability in this compound measurements and to offer troubleshooting strategies for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements using LC-MS/MS?
Variability in this compound measurements can arise from several factors, including:
-
Chromatographic Co-elution Issues: Deuterated internal standards like this compound may exhibit slightly different retention times compared to the non-deuterated analyte.[1][2]
-
Isotopic Exchange (Back-Exchange): The deuterium (B1214612) atoms on this compound can exchange with hydrogen atoms from the solvent or sample matrix, especially at certain pH values.[2][3]
-
Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from components in the biological matrix.[2][4]
-
Internal Standard Purity: The presence of unlabeled 3-Hydroxypyridine in the this compound internal standard can lead to inaccurate quantification.[5]
-
Sample Preparation Inconsistencies: Variations in sample extraction and handling can introduce variability.[6]
-
Mass Spectrometer Parameters: Suboptimal instrument settings can lead to inconsistent signal response.
Q2: Why does my this compound elute earlier than 3-Hydroxypyridine in reverse-phase chromatography?
This phenomenon is a known deuterium isotope effect.[3] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase, often resulting in a slightly earlier elution for the deuterated compound in reverse-phase chromatography.[3] This can become a significant issue if it leads to differential matrix effects.[7]
Q3: How can I minimize isotopic exchange of the deuterium labels on this compound?
To minimize isotopic exchange, consider the following:
-
pH Control: Avoid storing or analyzing this compound in strongly acidic or basic solutions, as these conditions can catalyze the exchange of deuterium atoms.[8]
-
Solvent Selection: Use aprotic solvents for sample storage and preparation whenever possible.
-
Temperature: Store standards and samples at low temperatures to reduce the rate of exchange reactions.
-
Label Position: Be aware of the position of the deuterium labels. Labels on heteroatoms (like -OH or -NH) are more susceptible to exchange.[2]
Q4: What are the acceptable purity levels for this compound internal standard?
For reliable quantitative analysis, it is recommended to use an internal standard with high chemical and isotopic purity. General recommendations are:
-
Chemical Purity: >99%[5]
-
Isotopic Enrichment: ≥98%[5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Troubleshooting Guides
Issue 1: Inconsistent or Variable Internal Standard (this compound) Response
An inconsistent internal standard response is a common issue that can compromise the accuracy and precision of your results.[9] Use the following guide to troubleshoot this problem.
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Quantitative Data Example: Impact of Matrix Effects on IS Response
The following table illustrates how different biological matrices can affect the this compound signal intensity. This data is for illustrative purposes.
| Matrix Lot | Analyte Peak Area (3-Hydroxypyridine) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (%) |
| Neat Solution | 1,250,000 | 2,500,000 | 0.50 | N/A |
| Plasma Lot A | 980,000 | 1,950,000 | 0.50 | -22% |
| Plasma Lot B | 750,000 | 1,500,000 | 0.50 | -40% |
| Urine Lot C | 1,100,000 | 2,200,000 | 0.50 | -12% |
| Urine Lot D | 625,000 | 1,250,000 | 0.50 | -50% |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.
Issue 2: Poor Chromatographic Resolution and Peak Shape
Poor chromatography can lead to inaccurate integration and increased variability.
Troubleshooting Workflow for Chromatographic Issues
Caption: Workflow for troubleshooting poor chromatographic peak shape.
Quantitative Data Example: Effect of Mobile Phase pH on Retention Time
The pH of the mobile phase can significantly impact the retention time of ionizable compounds like 3-Hydroxypyridine.[10] The following is illustrative data.
| Mobile Phase pH | 3-Hydroxypyridine Retention Time (min) | This compound Retention Time (min) |
| 2.5 | 4.25 | 4.21 |
| 4.5 | 3.80 | 3.76 |
| 6.5 | 2.95 | 2.92 |
| 8.5 | 2.10 | 2.07 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol is adapted from the post-extraction spike method to quantify the extent of matrix-induced ion suppression or enhancement.[4][11]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 3-Hydroxypyridine and this compound at low and high concentrations in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the extracts with 3-Hydroxypyridine and this compound to the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with 3-Hydroxypyridine and this compound at low and high concentrations before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Response in Presence of Matrix (Set B)) / (Peak Response in Neat Solution (Set A))
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The IS-Normalized MF should be close to 1 for effective compensation by the internal standard.
-
Workflow for Assessing Matrix Effects
Caption: Experimental workflow for the assessment of matrix effects.
Protocol 2: Assessment of Internal Standard Purity
This protocol describes how to assess the contribution of the unlabeled analyte in the deuterated internal standard.[2][5]
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte (3-Hydroxypyridine).
-
Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in your analytical method.
-
Analyze the Sample: Run the spiked blank sample on the LC-MS/MS and monitor the mass transition for the unlabeled 3-Hydroxypyridine.
-
Evaluate the Response: The peak area of the unlabeled analyte in this sample should be less than 5% of the peak area of the analyte at the Lower Limit of Quantification (LLOQ). A response greater than this indicates significant contamination of the internal standard with the unlabeled analyte.[5]
Quantitative Data Example: Internal Standard Purity Check
| Sample | Analyte (3-Hydroxypyridine) Peak Area |
| LLOQ Standard | 15,000 |
| Blank + IS (this compound) | 600 |
| Contribution (%) | 4.0% |
Contribution (%) = (Peak Area in Blank+IS / Peak Area at LLOQ) * 100. In this example, the contribution is acceptable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxypyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the quantification of 3-Hydroxypyridine in biological matrices: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The cross-validation of analytical methods is a critical process in drug development, ensuring data integrity and reliability across different analytical platforms.[1][2] 3-Hydroxypyridine-d4 serves as a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in LC-MS/MS-based bioanalysis for its ability to accurately correct for variability during sample processing and analysis.[3][4][5]
Overview of Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[6][7] It is the method of choice for quantifying trace-level analytes in complex biological samples.[7] The use of a SIL internal standard like this compound, which has nearly identical physicochemical properties to the analyte, allows for precise correction of matrix effects and variations in extraction recovery, thereby enhancing accuracy and precision.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique that separates compounds based on their interaction with a stationary phase, followed by detection using an ultraviolet spectrophotometer.[8][9] While generally less sensitive than LC-MS/MS, HPLC-UV provides a reliable and cost-effective alternative for quantification, particularly for samples with higher analyte concentrations or less complex matrices.[8]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS (utilizing this compound) and HPLC-UV for the analysis of 3-Hydroxypyridine. These values are representative and should be established during in-lab method validation.
Table 1: Comparison of Method Validation Parameters
| Performance Parameter | LC-MS/MS Method (with 3-HP-d4 IS) | HPLC-UV Method | General Acceptance Criteria |
| Linearity Range | 0.5 - 1,000 ng/mL | 50 - 5,000 ng/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | Signal-to-Noise > 10, Precision ≤ 20%, Accuracy ±20% |
| Accuracy (% Bias) | -5% to +5% | -10% to +10% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Compensated by SIL IS | Potential for significant interference | Assessed during validation |
| Specificity / Selectivity | High (based on mass transitions) | Moderate (based on retention time & UV) | No significant interfering peaks at analyte retention time |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
LC-MS/MS Method Protocol
This method is designed for high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of 3-Hydroxypyridine are expected.
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).[10]
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.[2]
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3-Hydroxypyridine: Q1: m/z 96.1 → Q3: m/z 68.1
-
This compound (IS): Q1: m/z 100.1 → Q3: m/z 72.1
-
-
HPLC-UV Method Protocol
This method is suitable for applications where analyte concentrations are higher, such as in formulation analysis or certain metabolic studies.
-
Sample Preparation:
-
To 200 µL of sample, add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[8]
-
-
HPLC Conditions:
Visualizations: Workflows and Relationships
Diagrams help to visualize the experimental processes and the logical basis for using a SIL internal standard.
Caption: Workflow for 3-Hydroxypyridine quantification using LC-MS/MS with an internal standard.
Caption: Rationale for using a Stable Isotope-Labeled (SIL) Internal Standard in LC-MS/MS.
Conclusion
The cross-validation between LC-MS/MS and HPLC-UV methods is essential for ensuring the reliability of 3-Hydroxypyridine quantification throughout the drug development lifecycle.
-
LC-MS/MS with this compound is the superior method for bioanalysis, offering unparalleled sensitivity and specificity. The use of a SIL internal standard is critical for mitigating variability and matrix effects, leading to highly accurate and precise data.[3][4]
-
HPLC-UV serves as a valuable orthogonal technique. It is a robust and cost-effective method suitable for samples with higher concentrations.[8][9] Cross-validating data against an LC-MS/MS method can provide confidence in results obtained during different stages of research and manufacturing.
For drug development professionals, establishing a validated LC-MS/MS method using a SIL internal standard like this compound is recommended for generating definitive pharmacokinetic and bioequivalence data. The HPLC-UV method can then be cross-validated and employed for routine analyses where its performance characteristics are fit for purpose.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: The Case for 3-Hydroxypyridine-d4 in Routine Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of 3-Hydroxypyridine, a key intermediate in pharmaceuticals and other industries, the choice of internal standard is a critical factor that can significantly impact the quality of results. This guide provides a comprehensive cost-benefit analysis of using a stable isotope-labeled internal standard, 3-Hydroxypyridine-d4, compared to other analytical approaches.
Executive Summary
The use of this compound as an internal standard in mass spectrometry-based assays, while involving a higher initial investment for custom synthesis, offers unparalleled accuracy and precision. By effectively compensating for matrix effects and variations in sample processing, it can reduce the need for extensive method validation, sample re-analysis, and troubleshooting, ultimately leading to long-term cost savings and higher confidence in analytical data. This guide presents a detailed comparison of costs, analytical performance, and experimental considerations to aid in making an informed decision.
Cost Analysis: Unlabeled vs. Deuterated Standard
The primary consideration for many laboratories is the cost of analytical standards. While unlabeled 3-Hydroxypyridine is readily available from numerous suppliers at a relatively low cost, this compound is not a stock commercial product and requires custom synthesis.
Table 1: Estimated Cost of Unlabeled 3-Hydroxypyridine
| Supplier | Quantity | Estimated Price (USD) |
| Sigma-Aldrich | 25 g | ~$55 |
| 100 g | ~$70 | |
| Thermo Scientific | 100 g | ~$52 |
| Chem-Impex | 25 g | ~$19 |
| 100 g | ~$46 |
Prices are approximate and subject to change. Please refer to the suppliers' websites for current pricing.
Cost Considerations for this compound:
As this compound is not commercially available off-the-shelf, it must be custom synthesized. The cost of custom synthesis can vary significantly based on several factors:
-
Complexity of the Synthesis: The number of synthetic steps and the availability of deuterated starting materials will influence the cost.
-
Required Purity and Isotopic Enrichment: Higher purity and isotopic enrichment levels require more rigorous purification and increase the cost.
-
Quantity Required: The initial cost for the development of the synthetic route is high. However, the cost per gram decreases significantly with larger batch syntheses.
-
Supplier: Academic or smaller custom synthesis labs may offer lower prices than large chemical companies.
Based on these factors, the initial cost for the custom synthesis of a few grams of this compound can be estimated to be in the range of $2,000 to $10,000 or more . While this is a significant upfront investment, the amount of internal standard used per sample is very small (typically in the nanogram range), meaning a one-time synthesis can provide enough internal standard for thousands of analyses.
Performance Benefits of this compound
The primary benefit of using a stable isotope-labeled internal standard like this compound lies in its ability to improve the accuracy and precision of quantitative analysis, especially when using liquid chromatography-mass spectrometry (LC-MS).
Table 2: Comparison of Internal Standard Strategies
| Feature | This compound (SIL IS) | Other Structurally Similar IS | No Internal Standard (External Calibration) |
| Co-elution | Identical retention time to the analyte. | Different retention time. | Not applicable. |
| Ionization Efficiency | Nearly identical to the analyte. | May differ significantly from the analyte. | Not applicable. |
| Matrix Effect Compensation | Excellent. Co-eluting and with similar ionization, it experiences the same matrix effects as the analyte. | Poor to moderate. It does not experience the same matrix effects as the analyte. | None. Highly susceptible to matrix effects. |
| Extraction Recovery | Effectively corrects for losses during sample preparation. | Can correct for some variability, but differences in physicochemical properties can lead to different recoveries. | No correction for sample loss. |
| Accuracy & Precision | High. | Moderate. | Low to moderate, highly matrix-dependent. |
| Method Robustness | High. Less susceptible to minor variations in analytical conditions. | Moderate. | Low. Minor variations can lead to significant errors. |
The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry because it mimics the behavior of the analyte throughout the entire analytical process, from sample extraction to detection.[1] This leads to more reliable and reproducible results, which is crucial in regulated environments such as drug development.
Experimental Protocols
A robust analytical method is essential for accurate quantification. The following is a representative LC-MS/MS protocol for the analysis of 3-Hydroxypyridine.
Sample Preparation
-
Spiking: To 100 µL of the sample (e.g., plasma, urine, or a chemical reaction mixture), add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Protein Precipitation (for biological samples): Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-Hydroxypyridine from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
3-Hydroxypyridine: To be determined by direct infusion (e.g., Q1: 96.0 m/z -> Q3: 68.0 m/z).
-
This compound: To be determined by direct infusion (e.g., Q1: 100.0 m/z -> Q3: 72.0 m/z).
-
Visualizing the Workflow and Decision Framework
The following diagrams illustrate the analytical workflow and the logical framework for the cost-benefit analysis.
References
Safety Operating Guide
Safe Disposal of 3-Hydroxypyridine-d4: A Procedural Guide
For immediate reference, the proper disposal of 3-Hydroxypyridine-d4 is critical due to its potential hazards. This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This protocol is intended for researchers, scientists, and drug development professionals. It outlines the necessary safety precautions, spill management, and waste disposal procedures.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its potential hazards. Based on the safety data sheet for 3-Hydroxypyridine, the deuterated form should be handled with the same precautions. The primary hazards include:
-
Skin irritation [1]
-
Serious eye irritation [1]
-
May cause respiratory irritation [1]
-
Harmful if swallowed [1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile).[2] |
| Body Protection | A lab coat or chemical-resistant apron.[2] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1][3] For liquid spills, absorb with an inert, dry material.
-
Collect Cleanup Materials: Place all contaminated materials (e.g., absorbent pads, contaminated gloves) into a designated, sealable, and properly labeled hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
III. Waste Disposal Workflow
The following workflow outlines the process for the proper disposal of this compound.
IV. Detailed Disposal Protocol
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Container:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[2]
-
The container should be made of a material compatible with the chemical. High-density polyethylene (B3416737) is a suitable option.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS office.[2]
-
-
Storage:
-
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]
-
After thorough rinsing and drying, obliterate or remove the label before disposing of the container as regular solid waste, or as directed by your institution.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
